molecular formula C10H12ClN3O2S B2371579 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide CAS No. 1092345-50-0

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide

Cat. No.: B2371579
CAS No.: 1092345-50-0
M. Wt: 273.74
InChI Key: XFXKTZOAOUDBMG-UHFFFAOYSA-N
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Description

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C10H12ClN3O2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, an indazole ring, and a propanesulfonamide moiety, which contribute to its unique chemical properties.

Scientific Research Applications

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chloro Group: Chlorination of the indazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propanesulfonamide Moiety: The final step involves the reaction of the chlorinated indazole with a propanesulfonamide derivative under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or hydroxyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and propanesulfonamide moiety differentiate it from other indazole derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S/c11-4-1-5-17(15,16)14-9-3-2-8-7-12-13-10(8)6-9/h2-3,6-7,14H,1,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXKTZOAOUDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)CCCCl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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